molecular formula C29H36FN5O5 B2577899 Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-08-6

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

カタログ番号: B2577899
CAS番号: 896386-08-6
分子量: 553.635
InChIキー: FLKYYRCOLVLREG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a tetrahydroquinazoline core with two carbonyl groups at positions 2 and 4, a methyl ester at position 7, and a 6-oxohexyl side chain modified by a piperazine moiety substituted with a 2-fluorophenyl group. The fluorine atom on the phenyl ring may enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry . While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for anticancer, anti-inflammatory, or antimicrobial activities .

特性

CAS番号

896386-08-6

分子式

C29H36FN5O5

分子量

553.635

IUPAC名

methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39)

InChIキー

FLKYYRCOLVLREG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F

溶解性

not available

製品の起源

United States

生物活性

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core , which is known for various pharmacological activities. Its molecular formula is C30H31FN4O3C_{30}H_{31}FN_4O_3 with a molecular weight of 514.59 g/mol. The presence of the piperazine ring and the fluorophenyl group suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, compounds containing similar structural motifs have been shown to act as inhibitors of key cancer-related enzymes such as aurora kinases and EGFR (epidermal growth factor receptor) .

In vitro assays have demonstrated that modifications at specific positions on the quinazoline ring can enhance anticancer potency. For example, substituting halogens on the phenyl ring has been linked to increased activity against cancer cell lines .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Studies focusing on related quinazoline derivatives have reported promising results against various bacterial strains, suggesting that the incorporation of piperazine enhances antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Structural ModificationEffect on ActivityReference
Halogen substitutionIncreased anticancer potency
Piperazine ringEnhanced binding affinity
Alkyl chain lengthOptimal length improves efficacy

Case Studies

  • Inhibition of Tumor Growth : A study evaluated the compound's effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against resistant bacterial strains. The compound demonstrated comparable effectiveness to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .

類似化合物との比較

Structural Analogues

The compound shares key structural features with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Tetrahydroquinazoline 2,4-dioxo, 7-methyl ester, fluorophenyl-piperazine Hypothesized CNS/anticancer activity
Pyridazin-3(2H)-one derivatives Pyridazinone Piperazine-propyl, aryl/heteroaryl Anticancer (IC₅₀: 10–50 μM)
Quinolonecarboxylic acids Quinolone Piperazine-benzenesulfonyl/aroyl, cyclopropyl Antibacterial (MIC: 0.5–4 μg/mL)
Tetrahydroimidazo[1,2-a]pyridines Imidazopyridine Cyano, nitrophenyl, phenethyl ester Structural characterization only

Key Structural Differences :

  • The tetrahydroquinazoline core distinguishes the target compound from pyridazinones (six-membered ring with two adjacent nitrogen atoms) and quinolones (aromatic bicyclic system with a ketone). These differences influence electronic properties and binding affinities.
Pharmacological and Physicochemical Properties
Parameter Target Compound Pyridazinone Derivatives Quinolonecarboxylic Acids Tetrahydroimidazopyridines
Lipophilicity (logP) Estimated ~3.5 (high) 2.8–3.2 1.5–2.0 (polar carboxylate) ~2.5 (ester/cyano groups)
Melting Point (°C) Not reported 160–180 220–250 243–245
Solubility Low (ester dominance) Moderate (amide/pyridazinone) High (carboxylic acid) Low (nitrophenyl/cyano)
Bioactivity Hypothesized CNS modulation Anticancer Antibacterial Undetermined

Notes:

  • The target compound’s methyl ester likely reduces aqueous solubility compared to quinolonecarboxylic acids but enhances membrane permeability .
  • Pyridazinone derivatives exhibit moderate anticancer activity, suggesting the target compound’s piperazine-quinazoline scaffold may share similar mechanisms (e.g., kinase inhibition) .

Comparison with Analogues :

  • Pyridazinones in use Suzuki coupling for aryl group introduction, while the target compound’s synthesis may rely on stepwise amide bond formation .
  • Quinolonecarboxylic acids in employ triethylamine-mediated acylation, a method applicable to the target compound’s piperazine linker .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。